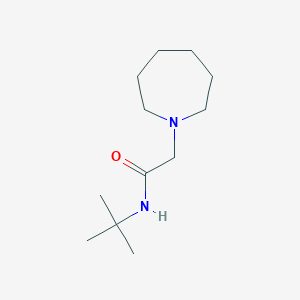

2-(azepan-1-yl)-N-tert-butylacetamide

Description

2-(Azepan-1-yl)-N-tert-butylacetamide is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring (C₆H₁₃N) linked to an acetamide group and a bulky tert-butyl substituent.

Properties

IUPAC Name |

2-(azepan-1-yl)-N-tert-butylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-12(2,3)13-11(15)10-14-8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVROWZNWXYOACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound’s azepane ring provides a larger, more flexible scaffold compared to piperazine (6-membered) in or pyridine (aromatic) in . This flexibility may enhance binding to diverse biological targets .

Synthesis and Yield :

- Multicomponent reactions (e.g., ) achieve high yields (87%) for complex structures, whereas simpler analogs like N-tert-butylacetamide () show variable yields (50–85%). The target compound’s synthesis may require optimization for similar efficiency .

Physicochemical Properties :

- Azepane and diazepane rings (7-membered) introduce distinct solubility profiles compared to smaller heterocycles. For instance, diazepane’s additional nitrogen () increases polarity but may reduce lipophilicity.

- Melting points vary significantly: N-(tert-butyl)acetamide 2ab () is a solid (m.p. 92.8–94.6°C), while pyridine-containing analogs () are oils, suggesting divergent crystallinity .

Biological Implications :

Q & A

What are the optimal synthetic routes for 2-(azepan-1-yl)-N-tert-butylacetamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The synthesis typically involves multi-step organic reactions, including amidation and azepane functionalization. Key steps include coupling azepane derivatives with tert-butylacetamide precursors under controlled conditions. For example, sulfonylation or alkylation reactions may require catalysts like palladium complexes or bases such as sodium hydride . Optimization involves adjusting solvent polarity (e.g., DMF vs. toluene), temperature (40–80°C), and reaction time (12–48 hours) to maximize yield. Monitoring via thin-layer chromatography (TLC) and intermediate purification via column chromatography are critical .

What analytical techniques are most reliable for characterizing 2-(azepan-1-yl)-N-tert-butylacetamide and confirming its purity?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify azepane ring integration and tert-butyl group presence. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% threshold). Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl at ~1650 cm⁻¹) .

How does the solubility and stability of 2-(azepan-1-yl)-N-tert-butylacetamide vary across solvents, and what storage conditions are recommended?

Basic Research Question

Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s acetamide and azepane moieties. Stability testing under varying pH (4–9) and temperatures (4°C vs. ambient) is recommended. Long-term storage in anhydrous conditions at –20°C in amber vials minimizes hydrolysis and photodegradation . Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .

What methodologies are used to evaluate the pharmacological activity of 2-(azepan-1-yl)-N-tert-butylacetamide in vitro?

Advanced Research Question

Target engagement is assessed via surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff) to receptors like GPCRs or kinases. Cell-based assays (e.g., luciferase reporter systems) measure downstream signaling. Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions (nM–μM range). Toxicity is evaluated via MTT assays in primary cell lines .

How can computational modeling predict the reactivity and interactions of 2-(azepan-1-yl)-N-tert-butylacetamide with biological targets?

Advanced Research Question

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding modes to proteins, while Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. QSPR models correlate structural descriptors (e.g., logP, polar surface area) with bioavailability .

How should researchers resolve contradictions in reported bioactivity data for 2-(azepan-1-yl)-N-tert-butylacetamide analogs?

Advanced Research Question

Discrepancies may arise from assay variability (e.g., cell line differences) or impurity-driven artifacts. Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC). Re-synthesize compounds under standardized conditions and characterize rigorously (HPLC, NMR). Meta-analyses of structure-activity relationships (SAR) across studies can identify robust trends .

What structural analogs of 2-(azepan-1-yl)-N-tert-butylacetamide have been studied, and how do their properties compare?

Advanced Research Question

Key analogs include:

| Compound | Structural Variation | Impact |

|---|---|---|

| 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | Oxazine ring addition | Increased solubility but reduced CNS penetration |

| N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | Thienopyrimidine core | Enhanced kinase inhibition but higher cytotoxicity |

What reaction mechanisms govern the degradation or metabolic transformation of 2-(azepan-1-yl)-N-tert-butylacetamide?

Advanced Research Question

Hydrolysis of the acetamide bond (pH-dependent) and azepane ring oxidation are primary degradation pathways. Cytochrome P450 enzymes (e.g., CYP3A4) likely mediate hepatic metabolism. LC-MS/MS identifies metabolites, while kinetic isotope effects (KIEs) elucidate rate-limiting steps .

What safety protocols are recommended for handling 2-(azepan-1-yl)-N-tert-butylacetamide in laboratory settings?

Basic Research Question

Use fume hoods for synthesis/purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Toxicity data is limited; assume acute toxicity and avoid inhalation/contact. Dispose of waste via certified hazardous waste programs .

How do structural modifications to the azepane or tert-butyl groups alter the compound’s bioactivity?

Advanced Research Question

Azepane N-substitution (e.g., sulfonylation) enhances target selectivity but may reduce solubility. tert-Butyl removal decreases steric hindrance, improving binding to shallow pockets. Free energy perturbation (FEP) simulations quantify binding affinity changes upon modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.